

Spectroscopic Profile of 2-Chloro-5-isopropylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-isopropylpyridine

Cat. No.: B1353495

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **2-Chloro-5-isopropylpyridine**. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values and general methodologies based on the analysis of structurally similar compounds. The information herein serves as a valuable resource for the characterization and identification of **2-Chloro-5-isopropylpyridine** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Chloro-5-isopropylpyridine**. These predictions are derived from the known spectral properties of related pyridine derivatives.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.2	Doublet (d)	1H	H-6 (Pyridine ring)
~7.5	Doublet of doublets (dd)	1H	H-4 (Pyridine ring)
~7.3	Doublet (d)	1H	H-3 (Pyridine ring)
~3.0	Septet	1H	-CH(CH ₃) ₂
~1.2	Doublet (d)	6H	-CH(CH ₃) ₂

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~150	C-2 (Pyridine ring, C-Cl)
~148	C-6 (Pyridine ring)
~138	C-4 (Pyridine ring)
~135	C-5 (Pyridine ring, C-isopropyl)
~122	C-3 (Pyridine ring)
~34	-CH(CH ₃) ₂
~23	-CH(CH ₃) ₂

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2960-2870	Strong	Aliphatic C-H stretch (isopropyl)
~1600-1550	Medium-Strong	C=C and C=N stretching (pyridine ring)
~1470-1450	Medium	C-H bending (isopropyl)
~1100-1000	Strong	C-Cl stretch
~850-800	Strong	C-H out-of-plane bending (pyridine ring)

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
155/157	High	[M] ⁺ (Molecular ion, ~3:1 ratio due to ³⁵ Cl/ ³⁷ Cl isotopes)
140/142	Medium	[M - CH ₃] ⁺
113	Low	[M - C ₃ H ₆] ⁺
78	Medium	[C ₅ H ₄ N] ⁺ (Pyridyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Chloro-5-isopropylpyridine** would be dissolved in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

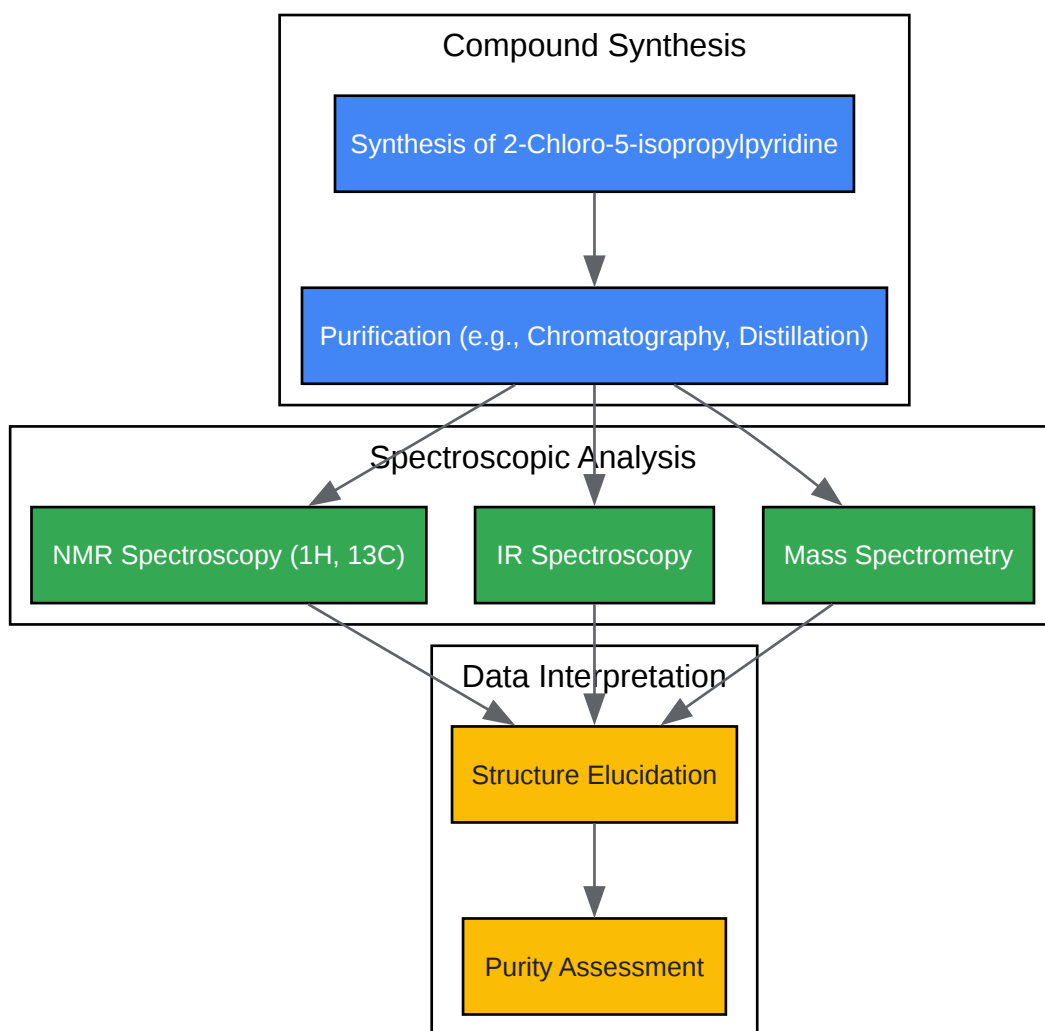
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid or a solution of the compound in a suitable solvent (e.g., CCl_4) would be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used. The spectrum would be recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample would be introduced into the ion source, and the resulting fragments would be separated by a mass analyzer (e.g., a quadrupole). The mass-to-charge ratio (m/z) of the ions would be detected to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **2-Chloro-5-isopropylpyridine**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of **2-Chloro-5-isopropylpyridine**. Researchers and professionals in drug development can utilize this information for the identification, characterization, and quality control of this compound in their work. It is important to note that experimental verification of these predicted data points is essential for definitive structural confirmation.

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